4-Methyl-3-nitroaniline
Overview
Description
4-Methyl-3-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is characterized by a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, with a methyl group (-CH3) at the para position relative to the amino group. This compound is commonly used in organic synthesis and has applications in various fields, including the production of dyes and pigments .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-nitroaniline is nitrocellulose (NC), a highly flammable polymer . The compound acts as a stabilizer, enhancing the thermal stability of nitrocellulose .
Mode of Action
This compound interacts with nitrocellulose through an isothermal decomposition dynamics research method . The Arrhenius equation and model-fitting are used to calculate the thermal decomposition kinetic parameters of NC and MNA/NC (3 wt%) composite . The addition of this compound significantly increases the thermal decomposition activation energy of NC, indicating an increase in thermal stability .
Biochemical Pathways
This compound is involved in the photochemical transformations of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions . It reacts with cationic surfactants to form a hydroxyl group and a nitro group. The nitro group is then reduced by the hydroxyl group to form methyl anthranilate, which is cleaved into carbon dioxide and ammonia .
Pharmacokinetics
It’s known that the compound is toxic by ingestion and intravenous routes . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The addition of this compound to nitrocellulose significantly extends the storage life of NC from 10.57 to 24.9 years at ambient temperature (298.15 K) with the life extension rate reaching 135.6% . This indicates that this compound effectively stabilizes nitrocellulose, reducing its flammability and increasing its safety for use in various applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness as a stabilizer for nitrocellulose is temperature-dependent . Moreover, the compound is combustible when exposed to heat or flame , suggesting that its stability and efficacy could be compromised in high-temperature environments
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds like this compound can undergo various biochemical reactions, including reduction, denitration, and conjugation with other molecules . These reactions can be catalyzed by various enzymes, proteins, and other biomolecules, leading to changes in the chemical structure and properties of this compound .
Cellular Effects
Nitroaromatic compounds are generally known to cause oxidative stress in cells, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitroaromatic compounds can undergo various chemical reactions, including reduction and denitration . These reactions can lead to changes in the molecular structure of this compound, potentially affecting its interactions with other biomolecules and its overall biological activity .
Temporal Effects in Laboratory Settings
It is known that nitroaromatic compounds can undergo various chemical reactions over time, leading to changes in their chemical structure and properties . These reactions can be influenced by various factors, including temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
Nitroaromatic compounds are generally known to be toxic, and their toxicity can vary depending on the dosage
Metabolic Pathways
It is known that nitroaromatic compounds can undergo various metabolic reactions, including reduction, denitration, and conjugation with other molecules . These reactions can be catalyzed by various enzymes and cofactors, and can lead to changes in metabolic flux and metabolite levels .
Transport and Distribution
It is known that nitroaromatic compounds can interact with various transporters and binding proteins, which can affect their localization and accumulation within cells and tissues .
Subcellular Localization
It is known that nitroaromatic compounds can interact with various cellular components, which can affect their activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitroaniline can be synthesized through the nitration of 4-methylaniline. The process involves dissolving 4-methylaniline in concentrated sulfuric acid and cooling the solution in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred, and the resulting product is precipitated by adding sodium hydroxide solution .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Acetic anhydride for acylation, alkyl halides for alkylation.
Major Products Formed:
Reduction: 4-Methyl-3-phenylenediamine.
Substitution: N-acylated or N-alkylated derivatives of this compound.
Scientific Research Applications
4-Methyl-3-nitroaniline is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its derivatives has shown potential in developing pharmaceuticals.
Industry: It is utilized in the production of colorants for textiles and plastics
Comparison with Similar Compounds
- 3-Nitro-4-methylaniline
- 4-Amino-2-nitrotoluene
- 2-Methyl-3-nitroaniline
- 4-Methyl-2-nitroaniline
Comparison: 4-Methyl-3-nitroaniline is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it has distinct properties that make it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
4-methyl-3-nitroaniline | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIPKWHAQGCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Record name | 5-NITRO-4-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID7025633 | |
Record name | 4-Methyl-3-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
5-nitro-4-toluidine appears as a orange-red or yellow crystalline solid. Insoluble in water. May be toxic by ingestion. Used to make dyes and pigments. | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Flash Point |
315 °F (NTP, 1992) | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Density |
1.312 (NTP, 1992) - Denser than water; will sink | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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CAS No. |
119-32-4; 60999-18-0, 119-32-4 | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Record name | 4-Methyl-3-nitroaniline | |
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Record name | 4-Amino-2-nitrotoluene | |
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Record name | 4-Methyl-3-nitroaniline | |
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Record name | Benzenamine, 4-methyl-3-nitro- | |
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Record name | 4-Methyl-3-nitroaniline | |
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Record name | 3-nitro-p-toluidine | |
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Record name | 4-METHYL-3-NITROANILINE | |
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Melting Point |
172 to 174 °F (NTP, 1992) | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methyl-3-nitroaniline in the synthesis of Imatinib Mesylate?
A1: this compound serves as a crucial starting material in several reported synthetic routes for Imatinib Mesylate. [, , ] The compound undergoes a series of reactions, including condensation, reduction, alkylation, and salification, ultimately leading to the formation of Imatinib Mesylate. []
Q2: How does the structure of this compound contribute to its hydrogen bonding capabilities?
A2: this compound exhibits interesting hydrogen bonding behavior due to the presence of both a hydrogen bond donor (amino group) and acceptor (nitro group). Studies have shown that it can form intramolecular N—H⋯O hydrogen bonds and participate in various intermolecular hydrogen bonding patterns. [, , ] The position of the methyl group on the aromatic ring also influences the crystal packing and hydrogen bond network formation. []
Q3: Can this compound be used as a fluorescence quencher?
A3: Yes, research suggests that this compound, along with other nitroanilines, can quench the fluorescence of compounds like pyrene. [] The quenching efficiency appears to be influenced by the position of the nitro group and the solvent used. Notably, 4-nitroanilines, including this compound, demonstrated higher quenching efficiency compared to other isomers. []
Q4: Are there any studies investigating the environmental fate of this compound?
A4: While limited research specifically focuses on this compound, studies on its parent compound, 2,4-dinitrotoluene, offer insights into its environmental degradation. Research indicates that 2,4-dinitrotoluene can be biodegraded in aerobic composting processes. [] One of the identified degradation pathways involves reduction to this compound, which can further undergo covalent binding to organic matter. []
Q5: What are the analytical techniques used to characterize this compound?
A5: Common analytical techniques employed to characterize this compound include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 15N NMR have been utilized to confirm the structure and study the interactions of this compound. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and elucidate structural features. []
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. []
- X-ray Crystallography: This technique has been used to determine the crystal structure and hydrogen bonding interactions of this compound. [, , ]
Q6: Has the acid-base behavior of this compound been studied?
A6: Yes, the acid-base equilibria of this compound have been investigated in n-butanol. [] The study determined the overall dissociation constant and the dissociation constant of ion pairs, revealing that a significant portion of the compound exists as ion pairs in this solvent. []
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